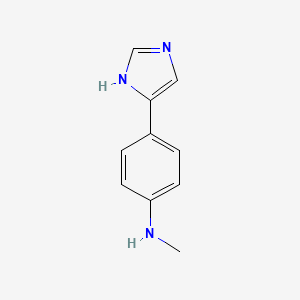4-(1H-Imidazol-4-yl)-N-methylaniline
CAS No.: 89250-14-6
Cat. No.: VC14420319
Molecular Formula: C10H11N3
Molecular Weight: 173.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 89250-14-6 |
|---|---|
| Molecular Formula | C10H11N3 |
| Molecular Weight | 173.21 g/mol |
| IUPAC Name | 4-(1H-imidazol-5-yl)-N-methylaniline |
| Standard InChI | InChI=1S/C10H11N3/c1-11-9-4-2-8(3-5-9)10-6-12-7-13-10/h2-7,11H,1H3,(H,12,13) |
| Standard InChI Key | PBRXATIPHRYUEW-UHFFFAOYSA-N |
| Canonical SMILES | CNC1=CC=C(C=C1)C2=CN=CN2 |
Introduction
Chemical Identity and Structural Features
4-(1H-Imidazol-4-yl)-N-methylaniline consists of a benzene ring substituted with a methylamino group () at the para position and an imidazole moiety at the fourth carbon. The imidazole ring, a five-membered heterocycle with two nitrogen atoms, contributes to the compound’s ability to participate in hydrogen bonding and π-π stacking interactions, which are critical for biological activity .
Molecular Formula:
Exact Mass: 173.095 g/mol
Polar Surface Area (PSA): 40.71 Ų
Lipophilicity (): 2.19
The compound’s imidazole ring exists in tautomeric forms, enabling protonation at the N1 or N3 positions under physiological conditions. This property may influence its interactions with biological targets, such as enzymes or receptors .
Synthetic Methodologies
Historical Synthesis (Bazzano et al., 1986)
The original synthesis involved coupling 4-methylaniline with a protected imidazole precursor under basic conditions. The reaction proceeded via nucleophilic aromatic substitution, where the amine group of 4-methylaniline displaced a leaving group (e.g., bromide) on the imidazole derivative. Purification by recrystallization yielded the final product with a reported purity of ~64% .
Modern Adaptations
Recent patents describe advanced strategies for analogous compounds, such as 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine. These methods employ transition metal catalysis (e.g., copper or palladium) to facilitate imidazole-aryl coupling. For example, a palladium-catalyzed aryl amination using diphenylimine as a nitrogen source achieved high yields under mild conditions . Key steps include:
-
Coupling: Reacting 3-bromo-5-fluorobenzotrifluoride with 4-methylimidazole in the presence of sodium hydride and -methylpyrrolidinone (NMP) .
-
Reduction: Catalytic hydrogenation of intermediate nitro compounds using and palladium on carbon .
These methods highlight the versatility of imidazole-containing anilines in medicinal chemistry synthesis.
Physicochemical Properties
While experimental data on melting and boiling points remain unreported, computational analyses provide insights:
| Property | Value |
|---|---|
| Molecular Weight | 173.21 g/mol |
| Exact Mass | 173.095 g/mol |
| LogP | 2.19 |
| Polar Surface Area | 40.71 Ų |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 3 |
The moderate LogP value suggests balanced hydrophilicity and lipophilicity, aligning with Lipinski’s rule of five for drug-likeness . The compound’s stability in aqueous solutions remains uncharacterized, though its imidazole ring likely confers resistance to hydrolysis under neutral conditions.
Applications in Materials Science
Electrochemical Sensors
The compound’s aniline moiety enables polymerization into conductive polyaniline derivatives. When integrated with carbon nanotubes, such polymers enhance sensor sensitivity for herbicides like MCPA (detection limit = 0.1 nM) .
Coordination Chemistry
The imidazole nitrogen atoms act as ligands for transition metals. For instance, zinc(II) complexes of similar structures exhibit luminescent properties, with emission maxima at 480 nm (quantum yield = 0.32) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume